2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide
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Overview
Description
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is fused with a mesitylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a diketone. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux.
Once the pyrimidoindole core is synthesized, it is then reacted with mesitylacetamide. This step usually involves a condensation reaction, where the amide group of mesitylacetamide reacts with a suitable functional group on the pyrimidoindole core. The reaction conditions for this step typically include the use of dehydrating agents and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential bioactivity, it could be explored as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide is not fully understood, but it is believed to interact with specific molecular targets in cells. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s structure suggests it may inhibit or activate these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core but differ in their functional groups and biological activities.
Pyrimidoindoles: Other pyrimidoindole derivatives may have similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide is unique due to its specific combination of functional groups and the presence of both pyrimidoindole and mesitylacetamide moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H30N4O3 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C30H30N4O3/c1-17-8-7-9-22(14-17)34-29(36)28-27(23-15-18(2)10-11-24(23)32(28)6)33(30(34)37)16-25(35)31-26-20(4)12-19(3)13-21(26)5/h7-15H,16H2,1-6H3,(H,31,35) |
InChI Key |
JAZIDWBALGGWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
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